molecular formula C11H8BrFN2O B2561685 4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one CAS No. 2089884-03-5

4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Cat. No. B2561685
CAS RN: 2089884-03-5
M. Wt: 283.1
InChI Key: NQSDORCJOYEXFW-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one, also known as 4-Bromo-2-(4-fluorobenzyl)-1,2-dihydropyridazin-3(2H)-one, is a chemical compound belonging to the pyridazinone family. It is a white crystalline solid with a molecular weight of 297.13 g/mol and a melting point of 107-109°C. It is an important synthetic intermediate and has been used in the synthesis of a variety of biologically active compounds.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Methodologies and Crystal Structures : The compound "4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one" does not directly appear in the literature but has structural analogs that have been synthesized and analyzed for their crystal structures. For example, the synthesis and crystal structure analysis of complexes such as [1-(4′-bromo-2′-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2] highlight the versatility of fluorobenzyl and bromobenzyl groups in coordination chemistry. These compounds exhibit unique crystal packing and intermolecular interactions, underscoring the role of the fluorobenzyl and bromobenzyl groups in affecting molecular conformation and stability (Jing & Img, 2003).

Anticorrosive Applications : An ionic liquid with a 4-fluorobenzyl component, specifically 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, has demonstrated significant anticorrosion efficiency for mild steel in acidic environments. This finding suggests the potential of 4-fluorobenzyl derivatives in developing green anticorrosive agents, with high inhibition efficiency and environmental compatibility (Bhaskaran et al., 2019).

Photophysical and Biological Applications

Photophysicochemical Properties : Zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a Schiff base demonstrates promising photophysical and photochemical properties. This compound's good solubility, adequate fluorescence, singlet oxygen production, and photostability suggest its potential as a photosensitizer in photodynamic therapy for cancer treatment. The presence of benzenesulfonamide derivatives, including 4-fluorobenzyl groups, contributes to these favorable characteristics (Öncül et al., 2022).

Antifungal and Anticancer Activities : Compounds featuring bromobenzyl and fluorobenzyl groups have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, the synthesis and evaluation of new pyridazin-3(2H)-one derivatives have shown potential as anticancer, antiangiogenic, and antioxidant agents. These studies indicate that the incorporation of fluorobenzyl groups into pyridazinone scaffolds can significantly influence biological activity, offering a route to novel therapeutic agents (Kamble et al., 2015).

properties

IUPAC Name

4-bromo-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-5-6-14-15(11(10)16)7-8-1-3-9(13)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSDORCJOYEXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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